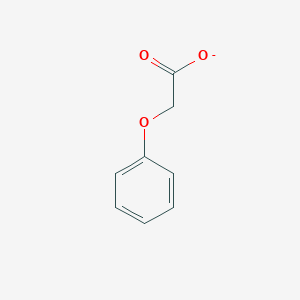
Phenoxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenoxyacetate is a monocarboxylic acid anion that is the conjugate base of phenoxyacetic acid. It has a role as a human xenobiotic metabolite. It is a conjugate base of a phenoxyacetic acid.
Scientific Research Applications
Ecotoxicity of Phenoxyacetate Derivatives
- A 2020 study by Turek et al. found that certain this compound herbicides, such as 2,4-D and MCPA, exhibit high toxicity to non-target organisms, highlighting the need for novel and environmentally friendly analogs. The study investigated the impact of oxygen by sulfur replacement in the phenoxy moiety of ammonium chlorophenoxyacetates on toxicity towards aquatic organisms, noting significant increases in ecotoxicity with S-analogs (Turek et al., 2020).
Synthesis and Chemical Properties
- Research by Tian Chui-liang in 2004 focused on the synthesis of phenoxyacetic acid and allyl this compound, examining the factors influencing these reactions and achieving high yields under optimal conditions (Tian Chui-liang, 2004).
Genotoxicity Evaluation
- A 2005 study investigated the genotoxicity of 4-CPA, a derivative of this compound, by evaluating sister chromatid exchange in human lymphocyte culture. It found no significant change in sister chromatid exchange frequency at the tested concentration of 4-CPA (Bagci et al., 2005).
Water Treatment and Pesticide Removal
- Ignatowicz (2009) conducted research on the removal of phenoxyacid pesticides using sorption methods on activated carbons. The study found that various physico-chemical properties and process parameters influenced the adsorption of these pesticides, suggesting effective removal strategies (Ignatowicz, 2009).
Oxidative Stress Induction
- A 2012 study discussed the role of 2,4-Dichlorophenoxyacetic acid, a widely used phenoxyacetic herbicide, in inducing oxidative stress. This herbicide has been one of the most used since its introduction in 1946 (Tayeb et al., 2012).
Biotransformation in Anaerobic Conditions
- Research by Gibson and Suflita in 2004 examined the anaerobic biotransformation of chlorophenoxyacetates to chlorophenols by a bacterial consortium. The study showed that the addition of reduced substrates could increase the rate of degradation of these compounds (Gibson & Suflita, 2004).
properties
Molecular Formula |
C8H7O3- |
|---|---|
Molecular Weight |
151.14 g/mol |
IUPAC Name |
2-phenoxyacetate |
InChI |
InChI=1S/C8H8O3/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)/p-1 |
InChI Key |
LCPDWSOZIOUXRV-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)OCC(=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



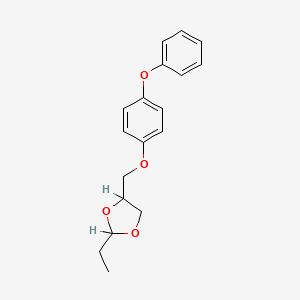
![5-[(2-Methylphenoxy)methyl]-3-[(4-methyl-1-piperidinyl)methyl]-2-oxazolidinone](/img/structure/B1228757.png)
![3-butan-2-yl-1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-(2-phenylethyl)thiourea](/img/structure/B1228758.png)
![1-(3-Methylphenyl)-3-[[1-[4-(4-morpholinylsulfonyl)phenyl]-4-piperidinyl]methyl]urea](/img/structure/B1228760.png)
![1-[2-(4-Bromophenyl)-2-oxoethyl]-3-(2-furanylmethyl)-6,7-dimethoxyquinazoline-2,4-dione](/img/structure/B1228762.png)
![3,8-dimethyl-4-oxo-7,8,9,10-tetrahydro-6H-thieno[1,2]pyrimido[4,5-a]azepine-2-carboxylic acid ethyl ester](/img/structure/B1228764.png)
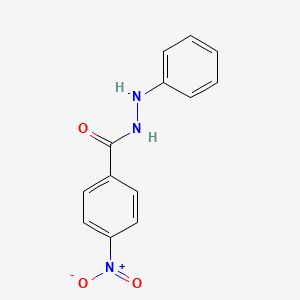


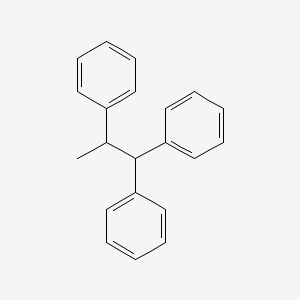
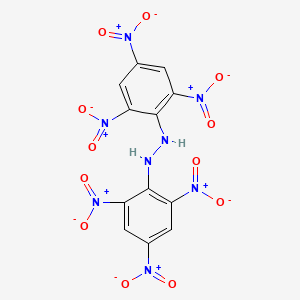
![N-[4-[cyano-[3-[2-(4-morpholinyl)ethylamino]-2-quinoxalinyl]methyl]sulfonylphenyl]acetamide](/img/structure/B1228776.png)
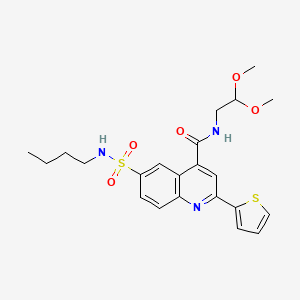
![2-{[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}-2-methylbutanenitrile](/img/structure/B1228778.png)